molecular formula C19H20ClN5O2S B4589205 N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4589205
M. Wt: 417.9 g/mol
InChI Key: UKRPSGUWQIPFQL-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 417.1026238 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Enzyme Inhibitory Activities : A study describes the synthesis of triazole analogues, including compounds structurally similar to N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, and their evaluation for enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound demonstrated good activity against these enzymes, indicating the potential for therapeutic applications in conditions related to enzyme dysfunction N. Virk et al., 2018.

  • Anticancer Effects and Toxicity Reduction : Modifications of similar compounds have been explored for anticancer effects and toxicity reduction. One study modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities, reduced acute oral toxicity, and promising as potent PI3K inhibitors and effective anticancer agents Xiao-meng Wang et al., 2015.

Chemical Synthesis and Modification

  • Insecticidal Activity : The versatility of such compounds extends to the synthesis of novel heterocycles incorporating a thiadiazole moiety, demonstrating insecticidal activity against the cotton leafworm. This showcases the potential of these compounds in developing new agrochemicals A. Fadda et al., 2017.

  • Lipase and α-Glucosidase Inhibition : Further studies have synthesized novel heterocyclic compounds derived from similar structures, investigating their lipase and α-glucosidase inhibition. These compounds exhibit significant anti-lipase and anti-α-glucosidase activities, indicating their potential in treating diseases associated with lipid and glucose metabolism O. Bekircan et al., 2015.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-3-25-17(10-13-4-7-15(27-2)8-5-13)23-24-19(25)28-12-18(26)22-16-9-6-14(20)11-21-16/h4-9,11H,3,10,12H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRPSGUWQIPFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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